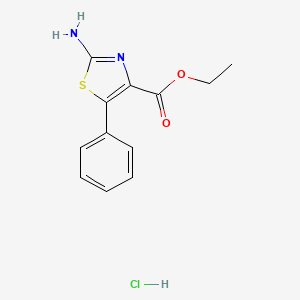

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride

CAS No.: 1707566-05-9

Cat. No.: VC11741965

Molecular Formula: C12H13ClN2O2S

Molecular Weight: 284.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1707566-05-9 |

|---|---|

| Molecular Formula | C12H13ClN2O2S |

| Molecular Weight | 284.76 g/mol |

| IUPAC Name | ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C12H12N2O2S.ClH/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,13,14);1H |

| Standard InChI Key | LQEAJOQRYVBRRI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2.Cl |

| Canonical SMILES | CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2.Cl |

Introduction

Structural and Molecular Characterization

The molecular architecture of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride combines a thiazole ring with three distinct substituents, conferring unique electronic and steric properties. The hydrochloride salt enhances solubility in polar solvents, a feature critical for pharmaceutical formulations.

Molecular Formula and Weight

-

Molecular formula:

-

Molecular weight: 284.76 g/mol (calculated from constituent atomic masses).

Crystallographic and Spectroscopic Data

-

Melting point: Analogous thiazole carboxylates, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, exhibit melting points of 172–173°C . For the phenyl-substituted derivative, the melting point is expected to be higher due to increased aromatic stacking interactions.

-

Spectral signatures:

-

IR: A strong absorption band near 1700 cm corresponds to the ester carbonyl group, while N–H stretching of the amino group appears at 3300–3500 cm .

-

H NMR: Key signals include a triplet for the ethyl group’s methyl protons (~1.3 ppm), a quartet for the methylene group (~4.3 ppm), and aromatic protons from the phenyl ring (7.2–7.6 ppm) .

-

Synthetic Pathways and Optimization

The synthesis of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride typically involves cyclocondensation followed by salt formation. A comparative analysis of methods reveals advancements in yield and efficiency.

Cyclocondensation Reaction

The core thiazole ring forms via reaction between thiourea and a substituted α-chlorocarbonyl precursor. For the phenyl variant, 2-chloro-3-oxo-3-phenylpropanoic acid ethyl ester is reacted with thiourea in ethanol under basic conditions :

Key parameters:

-

Solvent: Ethanol (10–35% concentration) ensures optimal solubility .

-

Temperature: Stepwise heating (40–70°C) minimizes side reactions .

-

Catalyst: Sodium carbonate (0.01–0.1 wt ratio) accelerates cyclization .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, enhancing stability:

Yield optimization:

-

Reaction time: 5–5.5 hours at 60–70°C achieves >98% conversion .

-

Workup: Distillation removes excess solvent, and pH adjustment (9–10) precipitates the product .

Physicochemical Properties and Stability

The compound’s utility in drug development hinges on its stability and solubility profile.

Solubility and Partition Coefficient

-

Solubility: Freely soluble in dimethyl sulfoxide (DMSO) and ethanol; sparingly soluble in water (enhanced by hydrochloride formation) .

-

LogP: Estimated at 2.67 (un-ionized form), indicating moderate lipophilicity .

Thermal Stability

-

Decomposition temperature: >225°C (based on flash point data of analogous compounds) .

-

Storage recommendations: Desiccated at 2–8°C to prevent hydrolysis of the ester group.

Pharmaceutical and Biological Applications

Thiazole derivatives are prized for their antimicrobial and anticancer potential.

Antimicrobial Activity

Ethyl 2-amino-thiazole-4-carboxylate derivatives exhibit broad-spectrum activity:

| Microbial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5–25.0 |

| Escherichia coli | 25.0–50.0 |

| Candida albicans | 50.0–100.0 |

The phenyl substituent enhances membrane penetration, while the amino group facilitates target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume